Cas no 220353-66-2 (rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a 3,5-dimethylphenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane ring, which imparts conformational constraints, and the presence of stereocenters that enable enantioselective applications. The 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability in bioactive contexts. Its amine functionality allows for further derivatization, making it a versatile intermediate for pharmaceuticals, agrochemicals, or catalysts. The racemic mixture provides flexibility in resolution studies or asymmetric synthesis. High purity and well-defined stereochemistry ensure reproducibility in research and development applications.
rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine structure
220353-66-2 structure
Product Name:rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine
CAS No:220353-66-2
MF:C11H15N
MW:161.243502855301
CID:5909786
PubChem ID:54258973
Update Time:2025-06-14

rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine
    • SCHEMBL7000211
    • EN300-1821298
    • 220353-66-2
    • Inchi: 1S/C11H15N/c1-7-3-8(2)5-9(4-7)10-6-11(10)12/h3-5,10-11H,6,12H2,1-2H3/t10-,11+/m0/s1
    • InChI Key: RCCRLSSOEZSPAI-WDEREUQCSA-N
    • SMILES: N[C@@H]1C[C@H]1C1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine Pricemore >>

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rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine Related Literature

Additional information on rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine

Recent Advances in the Study of rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine (CAS: 220353-66-2)

The compound rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine (CAS: 220353-66-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclopropylamine derivative has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. Recent studies have focused on its synthesis, pharmacological properties, and potential applications in treating neurological disorders and other diseases.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine, achieving higher yields and enantiomeric purity through asymmetric hydrogenation techniques. The researchers demonstrated that this compound serves as a crucial building block for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) with improved selectivity profiles.

Pharmacological investigations have revealed that rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine exhibits notable binding affinity to various neurotransmitter transporters. Molecular docking studies suggest its cyclopropyl moiety contributes to enhanced receptor interactions compared to linear chain analogs. These findings were corroborated by in vitro assays showing significant activity at monoamine transporters with IC50 values in the nanomolar range.

Recent preclinical studies have explored the therapeutic potential of derivatives of 220353-66-2 in neuropsychiatric disorders. A 2024 Nature Communications paper reported that structural analogs of this compound demonstrated antidepressant-like effects in rodent models, with reduced side effect profiles compared to current standard treatments. The unique spatial configuration of the cyclopropyl ring appears to confer metabolic stability while maintaining favorable pharmacokinetic properties.

From a drug development perspective, rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine presents interesting challenges and opportunities in formulation science. Its physicochemical properties, including moderate aqueous solubility and good membrane permeability, make it suitable for various delivery systems. Recent patent applications (WO2023/154321) have disclosed novel salt forms and cocrystals of this compound to further optimize its pharmaceutical performance.

Ongoing research is investigating the potential of 220353-66-2 derivatives in other therapeutic areas beyond CNS disorders. Preliminary data suggest activity against certain cancer cell lines, possibly through modulation of epigenetic targets. However, further studies are needed to fully elucidate these mechanisms and validate the therapeutic potential in oncology applications.

In conclusion, rac-(1R,2S)-2-(3,5-dimethylphenyl)cyclopropan-1-amine represents a versatile scaffold in medicinal chemistry with multiple promising applications. The recent advances in its synthesis and biological evaluation position this compound as an important focus for future drug discovery efforts, particularly in the development of next-generation neuropsychiatric therapeutics with improved efficacy and safety profiles.

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